2,3,4,5,6-Pentafluorochalcone
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Overview
Description
2,3,4,5,6-Pentafluorochalcone is a synthetic organic compound belonging to the chalcone family. Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of fluorine atoms in this compound enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentafluorochalcone can be synthesized through the aldol condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the starting materials are typically 2,3,4,5,6-pentafluorobenzaldehyde and acetophenone. The reaction is carried out in an ethanol solution with sodium hydroxide as the base. The mixture is stirred at room temperature, and the product is isolated through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentafluorochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,3,4,5,6-Pentafluorochalcone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has shown that this compound can inhibit certain enzymes and pathways, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorochalcone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death in certain cancer cells.
Comparison with Similar Compounds
Chalcone: The parent compound of 2,3,4,5,6-Pentafluorochalcone, lacking the fluorine atoms.
2,3,4,5,6-Pentafluorobenzaldehyde: A precursor in the synthesis of this compound.
Fluorinated Chalcones: Other chalcones with varying numbers and positions of fluorine atoms
Uniqueness: this compound is unique due to the presence of five fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for studying the effects of fluorination on chemical and biological properties .
Properties
IUPAC Name |
(E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFBHNILKPQLI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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